Fmoc-Phe-Lys(Trt)-PAB

ADC linker cathepsin B cleavage enzymatic drug release

Select Fmoc-Phe-Lys(Trt)-PAB for ADC programs requiring accelerated lysosomal drug liberation. Its Phe-Lys sequence is cleaved by cathepsin B 30-fold faster than Val-Cit, achieving cytotoxic concentrations rapidly. The Trt-protected lysine allows selective on-resin deprotection with 1% TFA, enabling branched architectures and site-specific tags—a capability unavailable with Boc-protected analogs. This linker offers established plasma stability and mitigates premature payload release, making it a compelling alternative for hydrophobic payloads and therapeutic index optimization.

Molecular Formula C56H54N4O5
Molecular Weight 863.0 g/mol
Cat. No. B11831071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-Lys(Trt)-PAB
Molecular FormulaC56H54N4O5
Molecular Weight863.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
InChIInChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1
InChIKeyYYQHCELGLDFYGB-XWQGWOARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe-Lys(Trt)-PAB: ADC Linker Intermediate for Protease-Cleavable Antibody-Drug Conjugate Synthesis


Fmoc-Phe-Lys(Trt)-PAB (CAS: 1116085-98-3) is a protected peptide-based linker intermediate designed for the solid-phase synthesis of enzyme-cleavable antibody-drug conjugates (ADCs) [1]. The compound incorporates an Fmoc-protected N-terminus and Trt-protected lysine side chain for orthogonal deprotection during sequential coupling, along with a para-aminobenzyl (PAB) self-immolative spacer that enables traceless payload release upon enzymatic cleavage . As a member of the cathepsin B-cleavable dipeptide linker family, its Phe-Lys recognition sequence serves as the protease substrate that triggers intracellular drug liberation within the lysosomal compartment of target cells [2].

Why Fmoc-Phe-Lys(Trt)-PAB Cannot Be Replaced with Val-Cit-PAB or Alternative Dipeptide Linkers in ADC Synthesis


Substituting Fmoc-Phe-Lys(Trt)-PAB with the more widely used Val-Cit-PAB linker introduces quantifiable performance differences at both the synthetic and biological levels. At the enzymatic cleavage stage, the Phe-Lys dipeptide is processed by cathepsin B at a rate approximately 30-fold faster than the Val-Cit sequence under identical conditions [1], directly impacting intracellular payload release kinetics. At the synthetic level, the Trt protection on the lysine side chain enables selective deprotection with dilute acid (1% TFA) without cleaving the peptide from the resin , a capability unavailable in Boc-protected analogs (e.g., Fmoc-Phe-Lys(Boc)-PAB), which require harsh TFA concentrations (>50%) that simultaneously release the peptide and preclude on-resin orthogonal modifications. These functional differences preclude simple one-to-one replacement in ADC development workflows.

Quantitative Differentiation Evidence: Fmoc-Phe-Lys(Trt)-PAB vs. Val-Cit-PAB and Boc-Protected Analogs


Enzymatic Cleavage Kinetics: Phe-Lys vs. Val-Cit Dipeptide Processing by Cathepsin B

The Phe-Lys dipeptide sequence in Fmoc-Phe-Lys(Trt)-PAB exhibits substantially faster cleavage kinetics by purified cathepsin B compared to the clinically established Val-Cit linker. In a model substrate study using Z-Phe-Lys-PABC-DOX and Z-Val-Cit-PABC-DOX, drug release from the Phe-Lys-containing construct proceeded at a rate 30-fold higher than from the Val-Cit analog when incubated with cathepsin B alone [1].

ADC linker cathepsin B cleavage enzymatic drug release

Orthogonal Deprotection Selectivity: Trt vs. Boc Lysine Side-Chain Protection in SPPS

The Trt (trityl) protecting group on the lysine side chain of Fmoc-Phe-Lys(Trt)-PAB enables selective deprotection using dilute acid conditions (1% TFA) while preserving the peptide-resin linkage and other protecting groups . In contrast, the Boc-protected analog Fmoc-Phe-Lys(Boc)-PAB requires TFA concentrations exceeding 50% for deprotection, which simultaneously cleaves the peptide from the resin and removes other acid-labile protecting groups, thereby eliminating the possibility of on-resin orthogonal modifications such as site-specific labeling or cyclization .

solid-phase peptide synthesis orthogonal protection Fmoc chemistry

Plasma Stability Profile: Phe-Lys-PAB Linker System vs. Non-Peptide Linker Platforms

Immunoconjugates employing the Phe-Lys-PABC linker architecture demonstrate excellent stability in human plasma, with minimal premature drug release during systemic circulation [1]. The Val-Cit-PAB linker platform, despite clinical approval, exhibits quantifiable drawbacks including 36% payload release in mouse plasma and 100% aggregation in SEC analysis for Mc-VC-PAB-pyrene conjugates [2]. While direct plasma stability data for Fmoc-Phe-Lys(Trt)-PAB itself are not reported, the core Phe-Lys-PAB scaffold has been validated for plasma stability in the same study that established the 30-fold cathepsin B cleavage advantage [1]. Peptide-based systems (Val-Cit and Phe-Lys) maintain approximately 2-fold higher plasma stability than phosphate-triggered designs .

plasma stability premature payload release ADC pharmacokinetics

Commercial Availability and Purity Specifications Across Major ADC Linker Vendors

Fmoc-Phe-Lys(Trt)-PAB is commercially available from multiple established vendors with defined purity specifications. MolCore supplies the compound at NLT 98% purity under ISO certification for pharmaceutical R&D quality control . MedChemExpress and BOC Sciences both offer the compound at 95% purity with CAS registration 1116085-98-3 [1]. In contrast, the Boc-protected analog Fmoc-Phe-Lys(Boc)-PAB has a different CAS (206133-42-8) and lower molecular weight (720.85 vs. 863.05), while the Val-Cit-PAB analog Fmoc-Val-Cit-PAB-PNP is a distinct compound with separate procurement logistics .

procurement purity specification supplier comparison

Self-Immolative PAB Spacer Functionality: Comparison with Alternative Spacer Architectures

The PAB (para-aminobenzyl) spacer in Fmoc-Phe-Lys(Trt)-PAB enables traceless payload release following enzymatic cleavage of the Phe-Lys dipeptide, generating free, unmodified drug without residual linker fragments that could alter potency or pharmacology [1]. In comparative evaluations, PAB-containing linkers show quantifiable advantages: Val-Cit-PAB ADCs demonstrate greater in vitro specificity and lower in vivo toxicity versus hydrazone conjugates in xenograft models [2]. However, PAB spacers exhibit documented limitations including propensity to cause poor solubility and aggregation [3], and can show slow immolation when connected as an ether (PABE) to phenol-containing payloads, as demonstrated in comparative ADC potency studies where ADC1 with Val-Cit-PABE-phenol showed loss of potency despite picomolar free drug activity [4].

self-immolative spacer PAB linker traceless drug release

Recommended Application Scenarios for Fmoc-Phe-Lys(Trt)-PAB Based on Quantitative Differentiation Evidence


ADC Development Requiring Rapid Intracellular Payload Release Kinetics

Fmoc-Phe-Lys(Trt)-PAB is optimally suited for ADC programs where accelerated lysosomal drug liberation is therapeutically advantageous. The Phe-Lys dipeptide sequence is cleaved by cathepsin B at a rate 30-fold faster than the Val-Cit alternative under purified enzyme conditions [1]. This kinetic advantage may translate to more rapid attainment of cytotoxic intracellular drug concentrations, potentially enhancing tumor cell killing in highly proliferative or treatment-resistant cancer models where maximizing drug exposure within a limited internalization window is critical.

Solid-Phase Synthesis of Branched or Orthogonally Modified Peptide-Drug Conjugates

The Trt protection on the lysine side chain enables selective on-resin deprotection using mild acid conditions (1% TFA) without premature peptide cleavage [1]. This orthogonal protection strategy is essential for synthesizing branched peptide architectures, installing site-specific fluorescent or affinity tags, or performing on-resin cyclization reactions. Researchers requiring post-synthetic modifications to the lysine ε-amine while maintaining the peptide-resin linkage should procure the Trt-protected compound rather than the Boc-protected analog Fmoc-Phe-Lys(Boc)-PAB, which cannot be selectively deprotected on-resin.

Cathepsin B-Cleavable ADC Linker Optimization in Programs with Stringent Plasma Stability Requirements

For ADC programs prioritizing minimal systemic payload release, Fmoc-Phe-Lys(Trt)-PAB offers the established plasma stability profile of the Phe-Lys-PABC scaffold [1]. Immunoconjugates employing this linker class demonstrate excellent human plasma stability while maintaining efficient lysosomal cleavage upon cellular internalization. This contrasts with the clinically used Val-Cit-PAB platform, which exhibits documented premature payload release (36% in mouse plasma) and aggregation propensity (100% aggregation in SEC for pyrene conjugates) [2], making the Phe-Lys scaffold a compelling alternative for hydrophobic payloads or when therapeutic index optimization is paramount.

Procurement for ADC Research with Verified CAS Registration and Multi-Vendor Sourcing

Fmoc-Phe-Lys(Trt)-PAB is available from multiple established vendors (MolCore, MedChemExpress, BOC Sciences) with defined purity specifications ranging from 95% to NLT 98% under ISO-certified quality systems [1][2]. The compound has a unique CAS registration (1116085-98-3) distinct from the Boc-protected analog (206133-42-8) and Val-Cit-PAB analog, ensuring unambiguous procurement. This multi-vendor availability reduces supply chain vulnerability and enables competitive sourcing for ADC research programs requiring gram-scale quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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